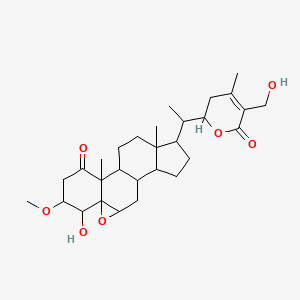

3-Methoxy-2,3-dihydrowithaferin-A

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTMIPAPOLDOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330885 |

Source

|

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73365-94-3 |

Source

|

| Record name | DIHYDROWITHAFERIN-A,3- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-2,3-dihydrowithaferin-A mechanism of action vs Withaferin A

Mechanism of Action, Structural Activity Relationships (SAR), and Differential Signaling

Executive Summary

This technical guide analyzes the mechanistic divergence between Withaferin A (WA) and its derivative, 3-Methoxy-2,3-dihydrowithaferin-A (3

The core distinction lies in the A-ring enone moiety .[1][2][3] WA possesses a reactive

Clinical Implication: This structural modification switches the pharmacological phenotype from cytotoxic/anti-metastatic (WA) to cytoprotective/pro-survival (3

Structural Activity Relationship (SAR): The Michael Acceptor Switch

The biological activity of withanolides is dictated by the reactivity of the A-ring.

1.1 Withaferin A (The Warhead)[4]

-

Pharmacophore: C2-C3 double bond conjugated with the C1 ketone (Enone system).

-

Mechanism: Acts as a Michael Acceptor . It undergoes nucleophilic attack by thiols (sulfhydryl groups of Cysteine) on target proteins.

-

Reaction:

(Covalent Adduct). -

Consequence: Irreversible inhibition of protein function, aggregation of intermediate filaments (Vimentin), and induction of oxidative stress.

1.2 3-Methoxy-2,3-dihydrowithaferin-A (The Shield)

-

Pharmacophore: Saturated C2-C3 bond with a methoxy group at C3 (

-configuration). -

Mechanism: The Michael acceptor is chemically "masked" or satisfied. The molecule cannot form covalent bonds with cysteines via the A-ring.

-

Consequence: Loss of cytotoxicity in cancer cells. However, it gains a distinct affinity for upstream kinases (Akt/MAPK) in normal cells, promoting survival signaling rather than apoptosis.

Comparative Signaling Pathways

The following Graphviz diagram visualizes the divergent signaling cascades triggered by the two molecules.

Caption: Divergent signaling: WA drives apoptosis via covalent cysteine modification, while 3

Quantitative Data Summary

The table below summarizes the differential effects observed in vitro, specifically comparing human cancer lines (e.g., U2OS, MCF7) against normal cells (e.g., TIG-1).

| Feature | Withaferin A (WA) | 3-Methoxy-2,3-dihydro-WA (3 |

| Primary Chemical Reactivity | High (Electrophile/Michael Acceptor) | Low (Non-electrophilic) |

| Vimentin Binding | Strong ( | Negligible / None |

| IC50 (Cancer Cells) | 0.5 - 2.0 | > 20 |

| IC50 (Normal Cells) | ~2-4 | > 50 |

| ROS Induction | High (Causes Oxidative Stress) | Minimal / None |

| Metastasis Inhibition | Potent (Inhibits migration/invasion) | Ineffective |

| Key Signaling Event | Downregulates Akt/NF- | Activates pAkt / MAPK |

| Primary Utility | Anticancer Lead / Chemotherapy | Cytoprotective Agent / Mechanistic Probe |

Experimental Protocols

4.1 Synthesis of 3-Methoxy-2,3-dihydrowithaferin-A

Note: This protocol utilizes a base-catalyzed Michael addition of methanol to Withaferin A.

Reagents:

-

Withaferin A (Purified, >98%)

-

Methanol (Anhydrous)

-

Potassium Carbonate (

) or Sodium Methoxide -

Chloroform/Ethyl Acetate (for extraction)

Procedure:

-

Dissolution: Dissolve 10 mg of Withaferin A in 5 mL of anhydrous methanol.

-

Catalysis: Add a catalytic amount (0.1 eq) of

. -

Reaction: Stir the solution at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 95:5). The product (3

mWi-A) will appear as a more polar spot compared to WA. -

Quenching: Neutralize with dilute acetic acid if necessary, or simply evaporate the solvent under reduced pressure.

-

Purification: Resuspend residue in water and extract with Ethyl Acetate (

mL). Dry the organic layer over anhydrous -

Validation: Confirm structure via

H-NMR. Look for the disappearance of olefinic protons (H2, H3) and the appearance of a methoxy singlet (

4.2 Differential Vimentin Binding Assay (Immunofluorescence)

Purpose: To visually confirm the loss of target engagement by 3

-

Cell Culture: Seed U2OS (Osteosarcoma) cells on glass coverslips.

-

Treatment:

-

Group A: Vehicle Control (DMSO).

-

Group B: Withaferin A (1.0

M) for 12h. -

Group C: 3

mWi-A (10.0

-

-

Fixation: Fix cells with 4% Paraformaldehyde (15 min) and permeabilize with 0.2% Triton X-100.

-

Staining:

-

Primary Ab: Anti-Vimentin (1:200).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue).

-

-

Analysis:

-

WA Result: Vimentin filaments will appear condensed, aggregated, and perinuclear (collapsed architecture).

-

3

mWi-A Result: Vimentin filaments will remain extended and reticular (similar to Vehicle Control), confirming lack of binding.

-

Mechanistic Deep Dive: The "Fork in the Road"

The divergence in mechanism is best understood through the "Fork in the Road" model of cellular stress response.

Pathway A: The Cytotoxic Route (Withaferin A)

When WA enters a cancer cell, its A-ring enone rapidly alkylates Cys328 of Vimentin. This steric clash causes the intermediate filament network to collapse. Simultaneously, WA alkylates Keap1 and IKK

-

Outcome: The cell detects massive structural damage and proteotoxic stress. ROS levels spike.[4] The ratio of Bax/Bcl-2 increases, triggering mitochondrial apoptosis.

Pathway B: The Cytoprotective Route (3

mWi-A)

When 3

-

Outcome: It induces mild phosphorylation of Akt and MAPK. In normal cells, this acts as a "pre-conditioning" signal (hormesis), upregulating survival genes that protect the cell against subsequent stressors (e.g., UV radiation or oxidative toxins).

References

-

Chaudhary, A., et al. (2019).2,3-Dihydro-3

-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.[5] Scientific Reports.[6] -

Huang, C., et al. (2015).3

-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. PLOS ONE. -

Wijeratne, E. M. K., et al. (2014). Structure–Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response.[2] Journal of Medicinal Chemistry.[2]

-

Vanden Berghe, W., et al. (2012). Neuroprotection by Withaferin A and its analogues. (Contextual reference on WA analogues).

Sources

Technical Guide: Extraction and Isolation of 3-Methoxy-2,3-dihydrowithaferin A

Executive Summary

3-Methoxy-2,3-dihydrowithaferin A (often abbreviated as 3-methoxy-Wi-A) is a pharmacologically distinct withanolide derived from Withania somnifera (Ashwagandha).[1] Unlike its parent compound, Withaferin A (Wi-A), which exhibits potent but non-selective cytotoxicity, the 3-methoxy derivative demonstrates a favorable safety profile with cytoprotective properties in normal cells while retaining targeted apoptotic activity in specific cancer lines.

Critical Technical Note: Researchers must recognize that 3-methoxy-2,3-dihydrowithaferin A is widely considered an extraction artifact or a solvolytic derivative formed during the processing of plant material with methanol.[1] The

Therefore, this guide treats the "extraction" process as a Reactive Isolation Workflow , designed to maximize the conversion of the abundant precursor (Withaferin A) into the target 3-methoxy derivative directly within the crude matrix.

Part 1: The Source Matrix

Biological Source[1][2][3][4][5][6][7][8]

-

Primary Species: Withania somnifera (L.) Dunal (Solanaceae).[1][2][3]

-

Tissue Specificity: Leaves (highest concentration of Withaferin A precursor) > Roots.

-

Chemotype Selection: Select chemotypes high in Withaferin A (Chemotype I). Avoid chemotypes dominated by Withanolide D or A if high yield is the priority.

The Chemistry of Origin (Mechanism)

The formation of the target molecule is driven by the nucleophilic attack of the methoxide ion (or methanol) on the C-3 position of Withaferin A.

Figure 1: The chemical transformation of Withaferin A to 3-Methoxy-2,3-dihydrowithaferin A via solvent-mediated Michael addition.[1]

Part 2: Reactive Extraction Protocol

This protocol is designed to extract the precursor and facilitate its conversion to the methoxy derivative simultaneously.

Reagents & Equipment[2][5]

-

Solvent: Methanol (HPLC Grade) - Acts as both solvent and reactant.[1]

-

Catalyst (Optional): Mild base (e.g., K2CO3) can accelerate reaction, but thermal reflux is usually sufficient and cleaner.

-

Apparatus: Soxhlet extractor or Round-bottom flask with Reflux Condenser.

-

Stationary Phase: Silica Gel (60-120 mesh).[1]

Step-by-Step Workflow

Phase 1: Solvolytic Extraction[1]

-

Preparation: Dry W. somnifera leaves at 40°C and pulverize to a coarse powder (40 mesh).

-

Maceration/Reflux:

-

Suspend 100g of powder in 800mL of Methanol .

-

CRITICAL STEP: Reflux at 60-65°C for 6–8 hours. The heat provides the activation energy for the Michael addition of methanol to the Ring A enone system.

-

Note: Cold maceration will yield primarily Withaferin A. Reflux ensures conversion to the 3-methoxy derivative.[1]

-

-

Filtration: Filter the hot extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 50°C to obtain a dark green semi-solid residue.

Phase 2: Fractionation & Enrichment[1]

-

Defatting: Triturate the residue with n-Hexane (3 x 200mL) to remove chlorophyll and lipids.[1] Discard the hexane layer.

-

Liquid-Liquid Partition:

-

Dissolve the defatted residue in 10% Methanol-Water (200mL).

-

Partition against Chloroform (3 x 200mL).

-

Collect the Chloroform layer (contains Withanolides).

-

Dry over Anhydrous Sodium Sulfate and evaporate.

-

Phase 3: Isolation (Column Chromatography)[1]

-

Column Packing: Pack a glass column with Silica Gel (60-120 mesh) using Chloroform as the slurry solvent.[1]

-

Elution Gradient:

-

Start with 100% Chloroform.[1]

-

Gradually increase polarity with Methanol (99:1

95:5).

-

-

Fraction Collection:

-

Withaferin A typically elutes earlier (less polar).

-

3-Methoxy-2,3-dihydrowithaferin A elutes slightly later due to the loss of the planar double bond and change in polarity.[1]

-

-

TLC Monitoring: Use solvent system Chloroform:Methanol (90:10).[1] Visualize with Vanillin-Sulfuric acid reagent (Heat at 110°C). Look for spots distinct from the standard Withaferin A.[4][3][5]

Part 3: Identification & Validation

To ensure the "extraction" (synthesis) was successful, you must validate the structural change at Ring A.

Comparative Data Table

| Feature | Withaferin A (Precursor) | 3-Methoxy-2,3-dihydrowithaferin A (Target) |

| Molecular Formula | ||

| Ring A Structure | Saturated ketone with Methoxy group | |

| H-NMR (Olefinic) | Absent (Saturation of C2-C3 bond) | |

| H-NMR (Methoxy) | Absent | |

| H-NMR (H-3) | Olefinic proton region | Multiplet (shifted upfield) |

| Mass Spec (m/z) | ~470 | ~502 |

Validation Workflow Diagram

Figure 2: Analytical decision tree for confirming the isolation of the 3-methoxy derivative.

Part 4: Pharmacological Context[1]

Why target this specific derivative?

-

Cytoprotection: Unlike Withaferin A, which can be toxic to normal fibroblasts, the 3-methoxy derivative has shown ability to protect normal cells against oxidative and chemical stress [1].[6][7]

-

Attenuated Cytotoxicity: The Michael addition at C-3 reduces the reactivity of Ring A. While it retains anticancer potential against specific lines (e.g., MCF-7), it is generally less potent but more selective than Withaferin A [2].

-

Prodrug Potential: It is investigated as a more stable analog for structure-activity relationship (SAR) studies.[1]

References

-

2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. Source:[1][6] Journal of Natural Products (2017). URL:[Link][1]

-

3β-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Source: PLOS ONE / ResearchGate (2015/2025).[1] URL:[Link]

-

Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Source: Metabolites (MDPI, 2019). URL:[Link][1]

-

Isolation of Withaferin-A from Withania somnifera Dun Leaves and its Antibacterial Activity. Source: Asian Journal of Chemistry (2006). URL:[Link][1]

Sources

- 1. biorlab.com [biorlab.com]

- 2. 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. ijpbs.com [ijpbs.com]

- 6. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quresimin A (3-Methoxy-2,3-dihydrowithaferin-A) therapeutic potential

An In-Depth Technical Guide to the Therapeutic Potential of Quresimin A (3-Methoxy-2,3-dihydrowithaferin-A)

Abstract

Withaferin A (Wi-A), a steroidal lactone derived from the medicinal plant Withania somnifera, is widely recognized for its potent anticancer properties.[1][2] However, its clinical utility can be hampered by toxicity to normal cells. This guide focuses on a unique natural derivative, Quresimin A, also known as 2,3-Dihydro-3β-methoxy Withaferin-A (3βmWi-A). While structural similarity might suggest comparable bioactivity, Quresimin A exhibits a starkly different and compelling therapeutic profile. Instead of potent cytotoxicity, it functions as a powerful cytoprotective agent, shielding normal cells from a variety of stressors.[3] This technical guide synthesizes the current understanding of Quresimin A, detailing its divergent mechanism of action from Wi-A, its potential as a protective adjuvant in therapeutic regimens, and the experimental methodologies required to validate its efficacy.

Introduction: A Tale of Two Withanolides

The withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the primary bioactive constituents of Withania somnifera (Ashwagandha).[2] Among these, Withaferin A (Wi-A) has been the subject of extensive research, demonstrating robust antitumor activity against various cancer models by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1] The anticancer effects of Wi-A are often attributed to its ability to activate the p53 tumor suppressor pathway and induce significant oxidative stress within cancer cells.[4]

Quresimin A emerges as a fascinating counterpoint. As a 2,3-dihydro-3β-methoxy derivative of Wi-A, a seemingly minor structural modification dramatically shifts its biological function.[3][4] Early investigations into its anticancer potential revealed that this methoxy-derivation significantly attenuates its cytotoxic potency against cancer cells.[4] However, this apparent lack of anticancer efficacy unveiled a more intriguing and potentially valuable therapeutic application: the selective protection of normal, non-malignant cells from stress. This guide delves into the molecular evidence supporting this unique cytoprotective role, positioning Quresimin A not as a primary anticancer agent, but as a candidate to safeguard healthy tissues during aggressive therapies.

Figure 1: Conceptual divergence of Withaferin A and Quresimin A bioactivity.

The Mechanistic Dichotomy: Cytotoxicity vs. Cytoprotection

The therapeutic potential of Quresimin A is best understood by directly comparing its molecular impact to that of its parent compound, Withaferin A.

Attenuated Anticancer and Anti-Metastatic Activity

While Wi-A is a potent inhibitor of cancer cell growth, Quresimin A demonstrates significantly weaker anticancer activity.[4] Bioinformatics and molecular docking studies reveal that the 3β-methoxy modification reduces its binding affinity for key molecular targets involved in cancer progression.[4]

Furthermore, Wi-A effectively targets cancer cell metastasis by binding to proteins like vimentin and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), leading to the downregulation of effector proteins such as matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF).[5] In stark contrast, Quresimin A has been shown to be ineffective in this regard, lacking significant anti-metastasis potency.[5]

The Core Potential: Pro-Survival Signaling in Normal Cells

The defining characteristic of Quresimin A is its ability to protect normal cells from stress. While Wi-A can induce oxidative stress in healthy cells, Quresimin A is well-tolerated at concentrations up to 10-fold higher.[3] It actively promotes cell survival and provides protection against a range of insults, including:

-

Oxidative Stress: Shielding cells from damage induced by reactive oxygen species.

-

UV Radiation: Mitigating the harmful effects of ultraviolet light.

-

Chemical Stresses: Protecting cells from toxic compounds, including the collateral damage caused by potent drugs like Wi-A itself.[3]

The molecular basis for this powerful cytoprotective effect is the activation of the pAkt/MAPK signaling pathway .[3][6] This pathway is a central regulator of cell growth, proliferation, and survival. By inducing this pro-survival cascade, Quresimin A effectively bolsters the cell's intrinsic defense mechanisms against stress-induced apoptosis.

Figure 2: Contrasting signaling pathways of Wi-A and Quresimin A.

Quantitative Data Summary & Preclinical Assessment

To provide a clear overview, the contrasting biological activities of Withaferin A and Quresimin A are summarized below. This data is synthesized from multiple preclinical studies employing cell-based assays.

| Parameter | Withaferin A (Wi-A) | Quresimin A (3βmWi-A) | Implication | Reference |

| Anticancer Activity | Potent, cytotoxic to cancer cells | Attenuated / Weaker | Not a primary anticancer agent | [4] |

| Anti-Metastasis | High (Inhibits Vimentin, hnRNP-K) | Ineffective | Lacks anti-metastatic properties | [5] |

| Toxicity to Normal Cells | Induces oxidative stress | Well-tolerated at high doses | High safety profile for healthy tissue | [3] |

| Effect on Normal Cells | Can be cytotoxic | Cytoprotective (Anti-stress) | Potential as an adjuvant therapy | [3] |

| Primary Mechanism | p53 activation, ROS induction | pAkt/MAPK pathway activation | Fundamentally different MOA | [3][6] |

Key Experimental Protocols for Evaluation

Validating the therapeutic potential of Quresimin A requires a series of well-defined experiments. The following protocols provide a framework for assessing its differential activity.

Protocol 1: Comparative Cytotoxicity via MTT Assay

Objective: To quantify and compare the cytotoxic effects of Quresimin A and Withaferin A on both cancer cells and normal human cells.

Methodology:

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) and normal human fibroblasts (e.g., IMR-90) in separate 96-well plates at a density of 5x10³ cells/well. Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of Quresimin A and Withaferin A in complete culture medium. Replace the medium in the wells with the treatment solutions (concentration range: 0.1 µM to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line.

Protocol 2: Western Blot for pAkt/MAPK Pathway Activation

Objective: To provide molecular evidence of Quresimin A's mechanism of action by detecting the phosphorylation of Akt and MAPK in normal cells.

Methodology:

-

Cell Culture & Treatment: Plate normal human fibroblasts in 6-well plates. Once they reach ~80% confluency, treat them with Quresimin A (e.g., at 5 µM and 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the relative increase in phosphorylated proteins compared to total protein levels.

Figure 3: Workflow for the preclinical evaluation of Quresimin A.

Drug Development & Future Directions

The unique profile of Quresimin A as a cytoprotective agent opens up a distinct path for drug development, different from that of a traditional cytotoxic drug.

-

Therapeutic Niche: The primary application for Quresimin A is envisioned as an adjuvant therapy . It could be co-administered with conventional chemotherapeutics or radiation therapy to mitigate dose-limiting toxicities to healthy tissues, such as bone marrow suppression, nephrotoxicity, or cardiotoxicity. This could potentially allow for higher, more effective doses of anticancer agents or enable patients to better tolerate existing treatment regimens.[3]

-

Pharmacokinetic Challenges: Like many natural products, withanolides may face challenges with poor aqueous solubility and low oral bioavailability.[7][8] While specific pharmacokinetic data for Quresimin A is not yet widely available, future development will necessitate comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Significant formulation work, such as developing nanoparticle, liposomal, or other advanced delivery systems, will likely be required to achieve clinically relevant plasma concentrations.[9]

-

Future Research:

-

In Vivo Efficacy: Preclinical animal models are the critical next step. Studies should be designed to assess if co-administration of Quresimin A with a standard chemotherapeutic agent (e.g., cisplatin, doxorubicin) reduces markers of organ damage and improves overall survival in tumor-bearing mice, without compromising the anticancer efficacy of the primary drug.

-

Target Deconvolution: While the pAkt/MAPK pathway is a known downstream effect, the direct molecular target(s) of Quresimin A that initiate this signaling cascade remain to be fully elucidated. Identifying these targets would provide deeper mechanistic insight.

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe dosing window for Quresimin A as a standalone agent and in combination with other therapies.

-

Conclusion

Quresimin A (3-Methoxy-2,3-dihydrowithaferin-A) represents a paradigm shift in the study of withanolides. The structural modification that attenuates its direct anticancer potency simultaneously unlocks a powerful and highly desirable therapeutic property: the selective protection of normal cells from stress.[3][4] Its mechanism, rooted in the activation of the pro-survival pAkt/MAPK signaling pathway, is fundamentally different from the pro-apoptotic action of its parent compound, Withaferin A.[3][6] This positions Quresimin A not as a competitor to existing anticancer drugs, but as a promising candidate for an adjuvant therapy designed to enhance patient tolerance and improve the therapeutic index of established cancer treatments. Further preclinical and clinical development is warranted to translate this unique cytoprotective potential into a valuable clinical asset.

References

-

Rana, R., et al. (2012). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. PLoS ONE. Available at: [Link]

-

ResearchGate. (n.d.). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity | Request PDF. Available at: [Link]

-

Huang, C., et al. (2014). 3beta-Methoxy Derivation of Withaferin-a Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Journal of Cancer Science & Therapy. Available at: [Link]

-

Saleem, S., et al. (2022). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Molecules. Available at: [Link]

-

ResearchGate. (2021). (PDF) Withaferin A – A natural multifaceted therapeutic compound. Available at: [Link]

-

Chaudhary, A., et al. (2018). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. ResearchGate. Available at: [Link]

-

Pathak, A. K., et al. (2015). Conundrum and therapeutic potential of curcumin in drug delivery. PubMed. Available at: [Link]

-

Musazzi, U. M., et al. (2024). Neuroprotective Effects of Curcumin in Neurodegenerative Diseases. Foods. Available at: [Link]

-

Liu, A., et al. (2020). Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

Sources

- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Conundrum and therapeutic potential of curcumin in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA) in Cytoprotection

Topic: Role of 3-Methoxy-2,3-dihydrowithaferin-A in Cytoprotection Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delineates the mechanistic role and experimental utility of 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA) , a pharmacologically distinct analogue of the well-known phytochemical Withaferin A (Wi-A). While Wi-A is characterized by potent cytotoxicity and anti-metastatic activity driven by oxidative stress, 3-MD-WA exhibits a paradigm shift in biological activity: it is non-toxic to normal cells and functions as a potent cytoprotective agent .

For drug development professionals, 3-MD-WA represents a critical scaffold for dissociating the therapeutic benefits of withanolides (stress adaptation, survival signaling) from their off-target cytotoxicity. This document details the Structure-Activity Relationship (SAR) governing this switch, the specific activation of the pAkt/MAPK survival axis , and validated protocols for assessing its cytoprotective efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The distinct biological profile of 3-MD-WA stems from a specific structural modification in the A-ring of the withanolide skeleton.

The "Cytotoxicity Switch"

-

Withaferin A (Wi-A): Contains an

-unsaturated ketone (enone) moiety at the C2-C3 position. This acts as a Michael acceptor , allowing Wi-A to form covalent adducts with cysteine residues on target proteins (e.g., Vimentin, NF- -

3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA): The C2-C3 double bond is saturated, and a methoxy group is substituted at the C3 position.

-

Consequence: The Michael acceptor reactivity is abolished.

-

Result: Loss of thiol-binding capacity, elimination of ROS-driven cytotoxicity, and retention/activation of pro-survival signaling domains.

-

Comparative Physicochemical Profile

| Feature | Withaferin A (Wi-A) | 3-Methoxy-2,3-dihydrowithaferin-A (3-MD-WA) |

| CAS Number | 5119-48-2 | 73365-94-3 |

| C2-C3 Structure | Double bond (Enone) | Single bond, Methoxy-substituted |

| Reactivity | High (Michael Acceptor) | Low (Chemically Stable) |

| Primary Mechanism | ROS induction, Vimentin binding | pAkt/MAPK activation, Stress shielding |

| Toxicity (Normal Cells) | High (IC50 < 1 | Low/Safe (Well-tolerated > 10 |

| Metastasis Inhibition | Potent | Ineffective |

Mechanistic Pathways: The Survival Axis

Unlike Wi-A, which triggers apoptosis via oxidative stress, 3-MD-WA promotes cell survival through the selective activation of the PI3K/Akt and MAPK signaling cascades.

Pathway Logic

-

Stress Shielding: 3-MD-WA does not induce Reactive Oxygen Species (ROS). Instead, it primes the cell's survival machinery.

-

pAkt Activation: Treatment induces phosphorylation of Akt (Protein Kinase B), a central regulator of cell survival that inhibits pro-apoptotic factors (e.g., Bad, Bax).

-

MAPK ERK1/2 Signaling: Concurrently, it activates the ERK1/2 pathway, promoting proliferation and repair mechanisms in response to external stress (UV, oxidative, chemical).

Pathway Visualization

Figure 1: Divergent signaling pathways of Wi-A vs. 3-MD-WA. Wi-A drives toxicity via ROS and adduct formation, while 3-MD-WA activates the pAkt/MAPK survival axis.

Experimental Protocols

To validate the role of 3-MD-WA in your specific research context, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assessment

Objective: Confirm the "safety window" of 3-MD-WA compared to Wi-A in normal human fibroblasts (e.g., TIG-3 or WI-38).

-

Cell Seeding: Seed normal fibroblasts at

cells/well in a 96-well plate. Allow attachment for 24h. -

Compound Preparation:

-

Dissolve Wi-A and 3-MD-WA in DMSO to create 10 mM stock solutions.

-

Prepare serial dilutions in complete media: 0.1, 0.5, 1.0, 5.0, 10.0

M. -

Control: Vehicle control (DMSO < 0.1%).

-

-

Treatment: Incubate cells with compounds for 48 hours.[1]

-

Readout (MTT Assay):

-

Add MTT reagent (0.5 mg/mL) and incubate for 3-4h.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Validation Criteria:

-

Wi-A: Expect IC50

0.5 - 1.0 -

3-MD-WA: Expect >90% viability at concentrations up to 5-10

M.

-

Protocol B: Cytoprotection Against Oxidative Stress

Objective: Demonstrate 3-MD-WA's ability to rescue cells from chemically induced stress.

-

Pre-treatment: Seed cells and treat with 3-MD-WA (2-5

M) for 24 hours.-

Note: This "priming" phase is critical for activating pAkt.

-

-

Stress Induction:

-

Wash cells with PBS.

-

Apply stressor:

(200-400

-

-

Recovery: Replace with fresh media (drug-free) and incubate for 24 hours.

-

Analysis:

-

Morphology: Observe cell rounding vs. spreading.

-

Viability: Perform Crystal Violet staining or MTT assay.

-

-

Result Interpretation:

-

Cells pre-treated with 3-MD-WA should exhibit significantly higher survival rates (p < 0.01) compared to stress-only controls.

-

Protocol C: Western Blot Verification of Signaling

Objective: Confirm pAkt/MAPK activation.

-

Treatment: Treat cells with 3-MD-WA (5

M) for time intervals: 0, 6, 12, 24 hours. -

Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Critical: Sodium Orthovanadate, NaF).

-

Blotting Targets:

-

p-Akt (Ser473): Marker of survival pathway activation.

-

p-ERK1/2: Marker of MAPK activation.

-

HSP70: Optional stress marker (should be low/moderate compared to Wi-A).

-

Loading Control:

-Actin or GAPDH.

-

-

Expected Outcome: Time-dependent increase in p-Akt and p-ERK signals without concurrent upregulation of apoptotic markers (cleaved caspase-3).

Therapeutic Potential & Safety Profile[4]

The clinical relevance of 3-MD-WA lies in its potential as an adjuvant cytoprotectant .

Comparative Safety Data

The following table summarizes the differential effects on normal human cells (e.g., TIG-3 fibroblasts).

| Parameter | Withaferin A (Wi-A) | 3-MD-WA | Clinical Implication |

| ROS Induction | High (Oxidative Burst) | Negligible | 3-MD-WA avoids exacerbating oxidative damage.[2] |

| Max Tolerated Dose | > 10 | Wide therapeutic index for 3-MD-WA. | |

| Effect on Migration | Inhibits (Anti-metastatic) | No Effect | 3-MD-WA is not an anti-metastatic drug. |

| Stress Response | Induces Senescence/Apoptosis | Induces Tolerance | 3-MD-WA protects against environmental insults. |

Applications

-

Cosmeceuticals: Protection of skin cells against UV-induced photo-aging and oxidative stress.

-

Neuroprotection: Potential to shield neurons from oxidative degeneration (requires blood-brain barrier validation).

-

Adjuvant Therapy: Protecting normal tissue during chemotherapy regimens, provided it does not interfere with the primary drug's mechanism on cancer cells.

References

-

Chaudhary, A., et al. (2019).2,3-Dihydro-3

-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.[2][3] Experimental Cell Research. Link -

Chaudhary, A., et al. (2019).2,3-Dihydro-3

-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Scientific Reports.[4][3] Link -

Huang, C., et al. (2015).3

-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences.[5] MedChemComm. Link -

Xu, Y., et al. (2009).2,3-Dihydrowithaferin A-3ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera.[6] Bioorganic & Medicinal Chemistry.[6] Link

Sources

- 1. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]

- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmaps.in [jmaps.in]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. 2,3-Dihydrowithaferin A-3beta-O-sulfate, a new potential prodrug of withaferin A from aeroponically grown Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Comparative Analysis: Withaferin A vs. 3-Methoxy-2,3-dihydrowithaferin-A

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Version: 1.0

Executive Summary: The Michael Acceptor "Switch"

In the development of withanolide-based therapeutics, the distinction between Withaferin A (Wi-A) and its derivative 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) represents a textbook case of how a single functional group modification can invert a molecule's pharmacological profile from cytotoxic to cytoprotective .

-

Withaferin A (Wi-A): A potent, pleiotropic anti-cancer agent.[1][2][3] Its activity is driven by the A-ring

-unsaturated ketone (enone), which acts as a reactive Michael acceptor, covalently binding to cysteine residues on target proteins (e.g., Vimentin, IKK -

3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA): Lacks the C2-C3 double bond due to the methoxy addition. This modification removes the Michael acceptor reactivity. Consequently, 3-MDWA loses cytotoxic and anti-metastatic potency but gains a distinct safety profile, exhibiting cytoprotective effects on normal cells via Akt/MAPK signaling.[4]

This guide analyzes the structural, mechanistic, and experimental divergences between these two compounds to inform lead optimization and adjuvant therapy strategies.

Structural Chemistry & Reactivity

The core differentiator lies in the A-ring of the steroidal backbone.

The Electrophilic Warhead (Wi-A)

Wi-A contains a ketone at C1 and a double bond between C2 and C3. This system forms an enone moiety , rendering C3 highly electrophilic.

-

Mechanism: Nucleophiles (specifically thiols, -SH) on proteins attack C3 via 1,4-Michael addition.

-

Consequence: Irreversible or slowly reversible covalent modification of proteins, leading to loss of function or aggregation (e.g., Vimentin collapse).

The "Masked" Derivative (3-MDWA)

In 3-MDWA, a methoxy group (-OCH

-

Mechanism: The electrophilic center is neutralized. The carbon is no longer susceptible to nucleophilic attack under physiological conditions.

-

Consequence: The molecule can no longer covalently "tag" cysteine-rich proteins, abolishing its primary mode of toxicity.

Visualization of Pharmacological Divergence

The following diagram illustrates how the structural difference dictates downstream signaling.

Figure 1: Mechanistic divergence driven by the A-ring reactivity status.

Comparative Biological Activity[4]

The following table summarizes the quantitative and qualitative differences derived from in vitro profiling on human cancer lines (e.g., U2OS, HeLa) and normal fibroblasts (TIG-1).

| Feature | Withaferin A (Wi-A) | 3-Methoxy-2,3-dihydro-WA (3-MDWA) |

| Primary MoA | Covalent binding to Cys residues (Vimentin, tubulin) | Non-covalent modulation of survival kinases |

| Cytotoxicity (IC50) | High (0.5 - 2.0 | Low/None (> 20 |

| ROS Generation | Robust induction (Early oxidative burst) | Minimal / ROS Scavenging |

| Metastasis Inhibition | Potent (Inhibits migration/invasion) | Ineffective (No effect on migration) |

| Vimentin Impact | Causes aggregation/degradation | No interaction |

| Normal Cell Safety | Toxic at therapeutic doses | Cytoprotective (Protects against UV/Oxidative stress) |

The "Vimentin" Test

Research by the AIST group (Japan) demonstrated that Wi-A's anti-metastatic activity is linked to its binding to Vimentin (Ser56 and Cys328). 3-MDWA fails to bind Vimentin, rendering it inert in wound-healing and Matrigel invasion assays. This confirms that the anti-metastatic potential is strictly structure-dependent on the A-ring enone.

Experimental Protocols

To validate the identity and activity of these compounds in a research setting, the following self-validating protocols are recommended.

Differential Cytotoxicity & Migration Screening

This workflow distinguishes Wi-A from 3-MDWA based on functional outputs.

Objective: Differentiate samples based on IC50 and anti-migratory potential.

Materials:

-

Cell Line: U2OS (Osteosarcoma) or MDA-MB-231.

-

Reagents: MTT or WST-1, Crystal Violet.

-

Compounds: Wi-A (Positive Ctrl), 3-MDWA (Test).

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well (96-well for MTT) and -

Treatment:

-

Treat with graded concentrations: 0.1, 0.5, 1.0, 5.0, 10.0

M. -

Include DMSO vehicle control.

-

-

Assay A: Cytotoxicity (48h endpoint):

-

Add MTT reagent.[5] Incubate 4h. Solubilize formazan.

-

Validation Check: Wi-A should show IC50 < 2

M. 3-MDWA should show >90% viability at 5-10

-

-

Assay B: Wound Healing (Scratch Assay):

-

Create a scratch in the confluent 6-well monolayer using a p200 tip.

-

Treat with sub-toxic dose (0.5

M) of both compounds. -

Image at 0h and 24h.

-

Validation Check: Wi-A wells should show open gaps (inhibited migration). 3-MDWA wells should close the gap at the same rate as the Control.

-

Workflow Visualization

Figure 2: Differential screening workflow to distinguish Wi-A from its methoxy derivative.

Therapeutic Implications & References

The "Safety" Paradox

While 3-MDWA is often cited as having "attenuated anticancer potency," this is a specific advantage in chemoprevention or cosmeceuticals .

-

Adjuvant Potential: 3-MDWA protects normal cells from oxidative stress.[6] It is currently explored as an ingredient to mitigate the side effects of harsh chemotherapeutics, provided it does not interfere with the primary drug's mechanism.

-

Bioinformatics Evidence: Molecular docking studies confirm that 3-MDWA has significantly weaker binding affinity to key oncogenic targets (Mortalin-p53 complex, Nrf2-Keap1) compared to Wi-A, explaining its lack of toxicity.

References

-

Chaudhary, A., et al. (2019). "2,3-Dihydro-3

-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences."[1] Scientific Reports, 9:17344.[6] [Link] -

Vaishnavi, K., et al. (2012). "Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidence." PLoS One, 7(9):e44419. [Link]

-

Huang, C., et al. (2015). "3beta-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences." Medicinal & Aromatic Plants, 4:216. [Link]

-

PubChem Compound Summary. "2,3-dihydro-3beta-methoxy withaferin A." National Center for Biotechnology Information. [Link]

Sources

- 1. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Integrity Storage & Handling of 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) Stock Solutions

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) is a semi-synthetic derivative of the steroidal lactone Withaferin A (Wi-A).[1] Chemically, it represents the Michael adduct formed by the addition of methanol across the C2-C3 double bond of the A-ring in Withaferin A.[1]

Critical Scientific Insight:

Unlike its parent compound Withaferin A, which is a potent Michael acceptor and highly cytotoxic, 3βmWi-A lacks the

The Stability Risk: The primary storage risk for 3βmWi-A is retro-Michael elimination .[1] Under improper storage conditions (particularly exposure to heat, light, or acidic/basic environments), the methoxy group can be eliminated, causing the compound to revert to the highly cytotoxic Withaferin A.[1]

-

Consequence: If your stock solution degrades, you may inadvertently treat your cells with Withaferin A, leading to false-positive cytotoxicity data and experimental failure.[1]

Physicochemical Profile & Solubility Data

| Parameter | Specification |

| CAS Number | 73365-94-3 |

| Molecular Formula | |

| Molecular Weight | 502.6 g/mol |

| Solubility (DMSO) | |

| Solubility (Methanol) | Soluble (Purge with inert gas) |

| Solubility (Water) | Insoluble / Sparingly Soluble |

| Stability (Solid) | 3 Years at -20°C (Desiccated) |

| Stability (Solution) | 6 Months at -80°C (Avoid Freeze-Thaw) |

Protocol: Preparation of Master Stock Solutions

Objective: Create a verified 10 mM Master Stock in DMSO that minimizes the risk of hydrolysis or retro-Michael addition.

Materials Required[1][2][8][9][11][12][13]

-

3βmWi-A Lyophilized Powder (Commercial purity >98%).[1]

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (99.9%).[1]

-

Amber borosilicate glass vials (silanized preferred to minimize surface adsorption).[1]

-

Argon or Nitrogen gas stream.[1]

Step-by-Step Methodology

-

Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 15 minutes inside a desiccator before opening. Why: Opening a cold vial introduces condensation, and water promotes lactone ring hydrolysis.

-

Solvent Calculation: Calculate the volume of DMSO required for a 10 mM concentration.

[1] -

Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 30 seconds.[1]

-

Note: Do not sonicate unless absolutely necessary, as localized heating can accelerate degradation.[1]

-

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the headspace of the vial to displace oxygen.

-

Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 20

L or 50-

Critical: Never store the bulk stock in a single container. Repeated freeze-thaw cycles induce condensation and ice crystal formation that can degrade the steroid backbone.[1]

-

Protocol: Storage Architecture & Handling[1]

The following "Golden Rules" constitute a self-validating storage system.

A. Temperature Hierarchy[1]

-

Long-Term (> 1 month): Store aliquots at -80°C . This effectively arrests the kinetics of the retro-Michael elimination.[1]

-

Short-Term (< 1 month): Store at -20°C .

-

Working Bench: Keep on ice at all times during experiments.

B. Light Protection

Withanolides are photosensitive.[1] The conjugated system in the lactone ring can undergo photo-isomerization.[1]

-

Requirement: Always use amber tubes. If amber tubes are unavailable, wrap clear tubes in aluminum foil.

C. The "One-Way" Thaw Rule

Once an aliquot is thawed:

Quality Control: Detecting Reversion (Degradation)

Before starting a major campaign (e.g., an animal study or high-throughput screen), validate the integrity of your stock solution.[1]

Method: Reverse-Phase HPLC.[1]

-

Column: C18 (e.g., Phenomenex Luna, 5

m).[1] -

Mobile Phase: Acetonitrile : Water (Gradient).[1]

-

Detection: UV at 225 nm.[1]

Pass/Fail Criteria:

-

Pass: Single peak at retention time of 3βmWi-A (>98% AUC).

-

Fail: Appearance of a secondary peak matching the retention time of Withaferin A (Parent compound).

-

Note: Withaferin A is more polar than 3βmWi-A (due to the lack of the methoxy group and presence of the enone), so it typically elutes earlier or later depending on the specific gradient, but the spectral signature will differ.

-

Visualization of Workflows & Pathways

Diagram 1: Degradation Risk Pathway

This diagram illustrates the chemical risk of improper storage: the reversion of the cytoprotective 3βmWi-A back to the cytotoxic Withaferin A.

Caption: Chemical instability pathway showing the retro-Michael elimination of methanol, reverting the stock to Withaferin A.[1]

Diagram 2: Stock Preparation & Handling Workflow

A decision-tree workflow for ensuring stock integrity from powder to plate.[1]

Caption: Step-by-step workflow for the preparation, storage, and lifecycle management of 3βmWi-A stocks.

References

-

Huang, C., et al. (2015). "3β-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences."[1][2] Longdom Publishing.[1]

-

Vaishnavi, K., et al. (2017). "2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity."[1][3] PLOS ONE / PubMed.[1]

-

MedChemExpress. "3β-Methoxy-2,3-dihydrowithaferin A Product Datasheet & Solubility Protocol."

-

InvivoChem. "2,3-Dihydro-3-methoxywithaferin A: Storage and Handling Guidelines."

Sources

- 1. 2,3-Dihydro-3-methoxywithaferin A I CAS#: 21902-96-5 I analogue of 2,3-dihydrowithaferin-A I InvivoChem [invivochem.com]

- 2. longdom.org [longdom.org]

- 3. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Administration of 3-Methoxy-2,3-dihydrowithaferin-A in Preclinical Animal Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation and administration of 3-Methoxy-2,3-dihydrowithaferin-A for use in preclinical animal models. 3-Methoxy-2,3-dihydrowithaferin-A, a derivative of the well-studied withanolide Withaferin A, presents unique biological activities but shares the challenge of poor aqueous solubility inherent to its chemical class. These protocols address this challenge by providing detailed, validated methods for formulation, ensuring stability, and offering guidance on administration to achieve reliable and reproducible in vivo results. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific experimental needs.

Introduction: A Tale of Two Withanolides

Withaferin A (Wi-A), a bioactive steroidal lactone from Withania somnifera, is widely recognized for its potent anticancer activities.[1] However, its clinical translation is often complicated by toxicity to normal tissues. 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A), a naturally occurring analogue, stands in stark contrast. While it possesses attenuated anticancer potency, it exhibits a remarkable cytoprotective effect on normal cells, shielding them from oxidative, chemical, and radiation-induced stress.[2][3] This protective activity is mediated through the activation of pro-survival signaling pathways, including pAkt/MAPK.[2][4]

This unique profile makes 3βmWi-A a compelling candidate for investigation as a cytoprotective agent, potentially to be used alongside conventional therapies to mitigate side effects. However, like its parent compound, 3βmWi-A is a hydrophobic molecule, posing a significant hurdle for administration in aqueous biological systems.[5][6] The primary objective of this guide is to provide robust and reproducible protocols to overcome this solubility challenge, enabling accurate and effective in vivo evaluation.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for rational formulation development.[7] These properties dictate the choice of solvents, excipients, and delivery systems.

| Property | Value | Source |

| CAS Number | 73365-94-3 | [5][8] |

| Molecular Formula | C₂₉H₄₂O₇ | [5][9] |

| Molecular Weight | 502.65 g/mol | [5][9] |

| Appearance | Solid / Crystalline Solid | [6][10] |

| Solubility | Soluble in Methanol, DMSO. Sparingly soluble in aqueous buffers. | [5][11] |

| Storage | 2-8°C, sealed, dry | [5][6] |

Formulation Development: Strategy and Workflow

The selection of an appropriate vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing any intrinsic toxicity of the formulation itself.[12][13] Due to the hydrophobic nature of 3βmWi-A, standard saline or aqueous buffers are unsuitable. The following workflow provides a systematic approach to formulation development.

Figure 1: General workflow for preparing 3βmWi-A for in vivo studies.

A key decision is selecting the formulation type based on the intended route of administration and desired pharmacokinetic profile. The following decision tree can guide this process.

Figure 2: Decision tree for selecting an appropriate formulation strategy.

Experimental Protocols

Disclaimer: All procedures should be performed in a laminar flow hood using sterile techniques, especially for parenteral (IV, IP) administration routes. The final formulation should be sterile-filtered if possible.

Protocol 4.1: Preliminary Solubility Screening

Rationale: Before committing to a full-scale formulation, it is prudent to screen the solubility of 3βmWi-A in individual GRAS (Generally Recognized As Safe) excipients. This provides an empirical basis for selecting the components of a more complex vehicle system.

Methodology:

-

Weigh 1-2 mg of 3βmWi-A into several separate, tared 1.5 mL microcentrifuge tubes.

-

Add a small, precise volume (e.g., 100 µL) of a test vehicle (e.g., PEG300, Propylene Glycol, Corn Oil, 40% SBE-β-CD in saline) to each tube.

-

Vortex vigorously for 2-3 minutes.

-

Use bath sonication for 10-15 minutes to aid dissolution. Gentle heating (37-40°C) can also be applied.[8]

-

Visually inspect for any undissolved particulate matter against a dark background.

-

If the compound is fully dissolved, add another aliquot of the vehicle and repeat the process until saturation is reached. This helps estimate the saturation solubility.

Protocol 4.2: Co-Solvent Formulation for Systemic Administration (IV, IP)

Rationale: This is a common and effective strategy for increasing the solubility of hydrophobic compounds.[14] Dimethyl sulfoxide (DMSO) is a powerful solvent, while Polyethylene glycol 300 (PEG300) acts as a co-solvent and viscosity modifier. A surfactant like Tween-80 is included to prevent precipitation upon dilution in the bloodstream.[8]

Materials:

-

3β-Methoxy-2,3-dihydrowithaferin-A

-

DMSO, sterile, cell culture grade

-

PEG300, sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

Target Formulation (achieves ≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8]

Step-by-Step Methodology (for 1 mL final volume):

-

Weigh 2.5 mg of 3βmWi-A into a sterile 2 mL microcentrifuge tube.

-

Add 100 µL of DMSO to the tube. Vortex until the compound is completely dissolved. This creates the concentrated stock.

-

Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is clear and homogenous.

-

Add 50 µL of Tween-80. Vortex again until fully mixed. The solution may become slightly viscous.

-

Slowly add 450 µL of sterile saline, vortexing gently during the addition to prevent precipitation.

-

Self-Validating QC: Visually inspect the final solution. It should be a clear, particle-free solution.[8] If any precipitation or cloudiness is observed, the formulation has failed and should not be used.

Protocol 4.3: Captisol® (SBE-β-CD) Formulation for Systemic Administration

Rationale: Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a modified cyclodextrin designed to enhance the solubility of poorly water-soluble drugs. It encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior to the aqueous environment. This method is often preferred as it can reduce the potential for irritation or toxicity associated with high concentrations of organic solvents.

Materials:

-

3β-Methoxy-2,3-dihydrowithaferin-A

-

DMSO, sterile, cell culture grade

-

20% (w/v) SBE-β-CD in sterile saline

Target Formulation (achieves ≥ 2.5 mg/mL): 10% DMSO, 90% (20% SBE-β-CD in Saline).[8]

Step-by-Step Methodology (for 1 mL final volume):

-

Prepare a 25 mg/mL stock solution of 3βmWi-A in DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO.

-

In a new sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.

-

Vortex thoroughly until the solution is clear and homogenous.

-

Self-Validating QC: Inspect the final solution for clarity. A clear, particle-free solution indicates successful formulation.[8]

Protocol 4.4: Oil-Based Formulation for Oral Administration (Gavage)

Rationale: For oral administration, suspending the compound in an oil vehicle is a straightforward and effective approach. Corn oil is a commonly used, well-tolerated vehicle for preclinical oral dosing.[8] This method is suitable for compounds that are stable in lipids.

Materials:

-

3β-Methoxy-2,3-dihydrowithaferin-A

-

DMSO, sterile, cell culture grade

-

Corn oil, sterile

Target Formulation (achieves ≥ 2.5 mg/mL): 10% DMSO, 90% Corn Oil.[8]

Step-by-Step Methodology (for 1 mL final volume):

-

Prepare a 25 mg/mL stock solution of 3βmWi-A in DMSO as described in Protocol 4.3.

-

In a sterile tube, add 900 µL of sterile corn oil.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.

-

Vortex vigorously for at least 2-3 minutes to ensure a uniform mixture. Sonication may be used to aid dispersion.

-

Self-Validating QC: The final formulation may be a clear solution or a fine suspension. Ensure it is homogenous before each administration by vortexing immediately prior to drawing the dose.

Guidelines for Animal Administration

Successful in vivo studies require careful consideration of the administration route, volume, and dose, tailored to the specific animal model.[15]

Route of Administration

-

Intravenous (IV): Provides 100% bioavailability but requires a completely soluble, particle-free formulation (Protocols 4.2 or 4.3).

-

Intraperitoneal (IP): A common route for systemic exposure that is less technically demanding than IV. The formulation should still be sterile and non-irritating (Protocols 4.2 or 4.3).

-

Oral Gavage (PO): Suitable for evaluating oral bioavailability and for longer-term studies. Oil-based suspensions are often used (Protocol 4.4).

Dosing Volumes and Dose Determination

The volume administered must be appropriate for the species to avoid adverse effects.[16]

| Species | Route | Maximum Volume (mL/kg) |

| Mouse | IV | 5 |

| IP | 10 | |

| PO | 10 | |

| Rat | IV | 5 |

| IP | 10 | |

| PO | 10 |

Table adapted from general preclinical guidelines.[12]

There are currently no published in vivo studies detailing specific doses for 3βmWi-A. However, studies on the parent compound, Withaferin A, can provide a starting point for dose-range finding studies. Doses for Withaferin A have ranged from 2 mg/kg to 50 mg/kg depending on the model and route.[17][18][19][20][21] It is imperative to conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD) for 3βmWi-A in your specific animal model and formulation.

Visualizing the Mechanism: Cytoprotective Signaling

Understanding the compound's mechanism of action is crucial for interpreting experimental outcomes. 3βmWi-A is reported to protect normal cells by activating the pAkt/MAPK survival pathway.[2][4]

Figure 3: Simplified signaling pathway for the cytoprotective effects of 3βmWi-A.

References

- Ovid. (n.d.). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid.

-

MDPI. (2016, March 4). Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action. Retrieved from [Link]

-

Kotagale, N. R., et al. (2018). Withaferin A attenuates Alcohol Abstinence Signs in Rats. Pharmacognosy Journal, 10(6), 1190-1195. Retrieved from [Link]

-

PubMed. (2017, October 27). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity. Retrieved from [Link]

-

Karger Publishers. (2018, December 13). Ameliorative Effect of Withaferin A on Ageing-Mediated Impairment in the Dopamine System and Its Associated Behavior of Wistar Albino Rat. Retrieved from [Link]

-

Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

-

PubMed. (2024, August 1). Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release. Retrieved from [Link]

-

Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity | Request PDF. Retrieved from [Link]

-

Longdom Publishing. (n.d.). 3beta-Methoxy Derivation of Withaferin-a Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences. Retrieved from [Link]

-

ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

-

Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

-

(n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3β-Methoxy-2,3-dihydrowithaferin A. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-3beta-methoxy withaferin A. Retrieved from [Link]

-

NIH. (2019, November 22). 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Preparation, in vitro and in vivo characterization of hydrophobic patches of a highly water soluble drug for prolonged plasma half life: Effect of permeation enhancers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences. Retrieved from [Link]

-

Flexbio System. (n.d.). 3β-Methoxy-2,3-dihydrowithaferin A. Retrieved from [Link]

Sources

- 1. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Natural Product Description|3β-Methoxy-2,3-dihydrowithaferin A [sinophytochem.com]

- 6. 3β-Methoxy-2,3-dihydrowithaferin A [myskinrecipes.com]

- 7. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2,3-dihydro-3beta-methoxy withaferin A | C29H42O7 | CID 10767792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydro-3-methoxywithaferin A I CAS#: 21902-96-5 I analogue of 2,3-dihydrowithaferin-A I InvivoChem [invivochem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. altasciences.com [altasciences.com]

- 14. ovid.com [ovid.com]

- 15. prisysbiotech.com [prisysbiotech.com]

- 16. gadconsulting.com [gadconsulting.com]

- 17. mdpi.com [mdpi.com]

- 18. phcogj.com [phcogj.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. karger.com [karger.com]

- 21. Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-2,3-dihydrowithaferin-A dosing concentrations for neuroprotection studies

Executive Summary

This guide outlines the experimental dosing and handling protocols for 3-Methoxy-2,3-dihydrowithaferin-A (3-MDWA) , a semi-synthetic derivative of the dietary phytochemical Withaferin A (WA).

The Core Scientific Challenge:

Withaferin A is a potent Nrf2 activator but possesses a highly reactive

The 3-MDWA Solution: 3-MDWA lacks the C2-C3 double bond in the A-ring due to methoxy-substitution. This structural modification abolishes the Michael acceptor reactivity, significantly reducing cytotoxicity while retaining neuroprotective efficacy via the Nrf2/HO-1 and pAkt/MAPK pathways. Consequently, 3-MDWA requires a distinct dosing strategy—typically 10-fold higher than Withaferin A—to achieve comparable neuroprotection without the associated toxicity.

Chemical Properties & Handling

Failure to handle 3-MDWA correctly can lead to experimental variability or compound degradation.

| Property | Specification | Critical Note |

| CAS Number | 73365-94-3 | Also known as Quresimin A or 3 |

| Molecular Weight | 502.65 g/mol | - |

| Solubility | DMSO (>25 mg/mL), Methanol | Avoid aqueous storage. Precipitates in saline if not pre-diluted. |

| Stability | High kinetic stability | Stable at RT, but avoid acidic media (pH < 5) which may catalyze demethoxylation. |

| Stock Storage | -20°C or -80°C | Store as 10 mM or 25 mM aliquots in DMSO. Avoid repeated freeze-thaw cycles. |

Dosing Guidelines: The "10x Rule"

Unlike Withaferin A, which exhibits a narrow therapeutic window (0.1–0.5

In Vitro Dosing Ranges (Neuronal Models)

Models: SH-SY5Y, PC12, Primary Cortical Neurons

| Experimental Goal | Concentration Range | Mechanistic Outcome |

| Low Dose (Sub-optimal) | 0.5 – 2.0 | Mild Nrf2 activation; insufficient to counter acute oxidative insults (e.g., Glutamate). |

| Optimal Neuroprotection | 2.5 – 10.0 | Peak efficacy. Robust HO-1 induction; pAkt activation; cytoprotection against H₂O₂/Glutamate. |

| Safety Threshold | > 20.0 | Onset of mild cytotoxicity (cell line dependent). |

| Comparison to WA | WA is toxic > 1.0 | 3-MDWA allows for sustained dosing without inducing apoptosis. |

In Vivo Translation (Murine Models)

Based on lipophilicity and metabolic stability profiles.

-

Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.)

-

Recommended Dose: 10 – 50 mg/kg body weight.

-

Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]

Experimental Protocols

Protocol A: Preparation of Self-Validating Stock

Objective: Ensure compound integrity before cell treatment.

-

Calculate: To prepare a 10 mM stock , weigh 5.03 mg of 3-MDWA.

-

Dissolve: Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

-

Aliquot: Dispense into 20

L aliquots in light-protected tubes. -

Verification (Self-Validation Step):

-

Dilute 1

L of stock into 999 -

Measure Absorbance at 210-225 nm (UV).

-

Pass Criteria: A clear peak should be visible. If precipitate is visible, sonicate at 40°C.

-

Protocol B: Neuroprotection Assay (Glutamate Challenge)

Objective: Quantify neuroprotection against excitotoxicity.

Step 1: Cell Seeding

-

Seed SH-SY5Y cells at

cells/well in 96-well plates. -

Incubate for 24 hours to allow attachment.

Step 2: Pre-treatment (The 3-MDWA Window)

-

Remove media and wash with PBS.

-

Add fresh media containing 3-MDWA at varying concentrations: 0, 2.5, 5.0, 10.0

M . -

Control: Vehicle (DMSO < 0.1%).

-

Incubate for 2 to 4 hours . (Note: Pre-treatment is crucial to prime Nrf2).

Step 3: Insult (The Challenge)

-

Do not remove the 3-MDWA media.

-

Add L-Glutamate (or H₂O₂) to a final concentration of 50–100 mM (model dependent).

-

Incubate for 24 hours.

Step 4: Readout (MTT/LDH)

-

Perform MTT assay.

-

Calculation: % Neuroprotection =

.

Mechanistic Visualization

The following diagram illustrates why 3-MDWA is safer than Withaferin A. By removing the A-ring reactivity, 3-MDWA avoids non-specific protein alkylation (toxicity) while specifically targeting the Keap1-Nrf2 pathway for neuroprotection.

Figure 1: Mechanistic divergence between Withaferin A and 3-MDWA. 3-MDWA retains Nrf2 activation (Green path) but avoids the Michael Acceptor-driven toxicity (Red path) typical of the parent compound.

References

-

Structural Modifications & Safety

-

Title: 2,3-Dihydro-3

-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity.[2][3][4] - Source: PubMed / NCBI (2017).

-

Key Finding: Confirms 3-MDWA is well-tolerated at 10-fold higher concentrations than WA and activates pAkt/MAPK survival pathways.[2]

-

URL:[Link]

-

-

Comparative Cytotoxicity (SAR)

-

Title: 3

-Methoxy Derivation of Withaferin-A Attenuates its Anticancer Potency: Bioinformatics and Molecular Evidences.[5][6] - Source: Longdom Publishing (2016/2017).

- Key Finding: Demonstrates the loss of Michael acceptor reactivity reduces non-specific cytotoxicity, establishing the basis for higher dosing in neuroprotection.

-

URL:[Link]

-

- -Methoxy-2,3-dihydrowithaferin A (Quresimin A) Product Data.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. 2, 3-Dihydro-3β-methoxy Withaferin-A Lacks Anti-Metastasis Potency: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Western Blot Analysis of 3-Methoxy-2,3-dihydrowithaferin-A

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive framework for investigating the cellular effects of 3-Methoxy-2,3-dihydrowithaferin-A, a derivative of the naturally occurring steroidal lactone, Withaferin A. While Withaferin A is extensively studied for its pleiotropic anti-cancer effects, including the induction of apoptosis and cell cycle arrest, the specific mechanisms of its derivatives are less characterized. This document outlines a rationale and detailed protocol for utilizing Western blot analysis to probe key signaling pathways commonly modulated by withanolides. The proposed marker panel serves as a robust starting point for elucidating the mechanism of action of 3-Methoxy-2,3-dihydrowithaferin-A in a cellular context.

Introduction and Scientific Rationale

Withaferin A (WA), isolated from Withania somnifera, is a potent bioactive compound known to covalently modify the cysteine residue of target proteins, leading to a cascade of cellular events. Its derivatives, such as 3-Methoxy-2,3-dihydrowithaferin-A, are synthesized or isolated to potentially enhance efficacy, improve specificity, or reduce toxicity. The core mechanism of WA often involves the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of the NF-κB pathway, and modulation of critical cell cycle regulators.

Given the structural similarity to WA, it is hypothesized that 3-Methoxy-2,3-dihydrowithaferin-A will impact similar pathways. Western blot analysis is an indispensable technique to test this hypothesis by quantifying changes in the expression levels of key proteins post-treatment. This guide focuses on primary markers for apoptosis and cell cycle regulation, providing a validated workflow for researchers investigating this novel compound.

Proposed Signaling Pathways for Investigation

The following diagram illustrates the proposed signaling cascade leading to apoptosis, a primary outcome of treatment with Withaferin A and its analogs. This pathway serves as the basis for our marker selection.

Figure 1: Hypothesized intrinsic apoptosis pathway modulated by 3-Methoxy-2,3-dihydrowithaferin-A.

Western Blot Marker Selection

The choice of markers is critical for a successful investigation. The following proteins are recommended based on their well-established roles in the cellular response to Withaferin A.

Table 1: Recommended Primary Antibody Panel for 3-Methoxy-2,3-dihydrowithaferin-A Analysis

| Target Protein | Function & Rationale | Expected Change | Supplier Example (Cat#) | Approx. MW (kDa) |

| Apoptosis Markers | ||||

| Cleaved Caspase-3 (Asp175) | The primary executioner caspase. Its cleavage indicates commitment to apoptosis. | Increase | Cell Signaling Tech (#9664) | 17/19 |

| Full-Length PARP | A DNA repair enzyme cleaved and inactivated by Caspase-3. | Decrease | Cell Signaling Tech (#9542) | 116 |

| Cleaved PARP (Asp214) | The 89 kDa fragment resulting from caspase cleavage; a hallmark of apoptosis. | Increase | Cell Signaling Tech (#5625) | 89 |

| Bcl-2 | An anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization. | Decrease | Santa Cruz Bio (sc-7382) | 26 |

| Bax | A pro-apoptotic protein that promotes mitochondrial release of cytochrome c. | Increase | Cell Signaling Tech (#2772) | 20 |

| Cell Cycle Markers | ||||

| Cyclin D1 | A key regulator of the G1/S phase transition. Its downregulation leads to G1 arrest. | Decrease | Abcam (ab134175) | 36 |

| p21 Waf1/Cip1 | A cyclin-dependent kinase inhibitor that can induce cell cycle arrest. | Increase | Cell Signaling Tech (#2947) | 21 |

| Loading Control | ||||